molecular formula C20H26ClNO3 B1680876 3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid CAS No. 423169-68-0

3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid

Cat. No. B1680876
M. Wt: 363.9 g/mol
InChI Key: HSXNVULMYZGNGF-UHFFFAOYSA-N
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Description

“3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid” is a chemical compound with the molecular formula C20H26ClNO3 . It is also known by other names such as SC-57461A and has a molecular weight of 363.9 g/mol .


Molecular Structure Analysis

The molecular structure of this compound includes a benzylphenoxy group and a propanoic acid group . The InChI and SMILES strings provide a textual representation of the molecule’s structure .

Scientific Research Applications

Anti-inflammatory Applications

The tender leaves of Eucommia ulmoides Oliv. have been found to contain phenolic compounds, including variants of propanoic acid, which exhibit anti-inflammatory activities. These compounds have shown inhibitory effects on LPS-induced NO production in macrophage RAW264.7 cells, highlighting their potential in anti-inflammatory research and applications (Ren et al., 2021).

Biomaterial Development

Phloretic acid, a derivative of propanoic acid, has been explored as a renewable building block in the creation of polybenzoxazine, a class of thermosetting resin. This approach showcases the potential of using natural phenolic compounds to enhance the reactivity of molecules towards benzoxazine ring formation, paving the way for sustainable and environmentally-friendly material science applications (Trejo-Machin et al., 2017).

EP3 Receptor Antagonism

Compounds structurally related to 3-(2-Aminocarbonylphenyl)propanoic acid have been identified as potent and selective EP3 receptor antagonists. These compounds exhibit promising in vitro and in vivo potencies, with potential therapeutic applications in conditions where EP3 receptor activity is implicated (Asada et al., 2010).

Enzyme Inhibition for Disease Management

A variant of propanoic acid has been identified as a potent inhibitor of leukotriene A(4) hydrolase, an enzyme involved in the production of the proinflammatory mediator leukotriene B(4). This finding is significant for diseases such as inflammatory bowel disease, psoriasis, rheumatoid arthritis, and asthma, where leukotriene B(4) plays a key role in the pathogenesis (Penning et al., 2002).

properties

IUPAC Name

3-[3-(4-benzylphenoxy)propyl-methylamino]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3.ClH/c1-21(14-12-20(22)23)13-5-15-24-19-10-8-18(9-11-19)16-17-6-3-2-4-7-17;/h2-4,6-11H,5,12-16H2,1H3,(H,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBJJLDNKNNWFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCOC1=CC=C(C=C1)CC2=CC=CC=C2)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801018101
Record name 3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801018101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid

CAS RN

423169-68-0
Record name SC 57461
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0423169680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801018101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-N-[3-[4-(phenylmethyl)phenoxy]propyl Beta-alanine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
TD Penning, MA Russell, BB Chen… - Journal of medicinal …, 2002 - ACS Publications
Leukotriene B 4 (LTB 4 ) is a potent, proinflammatory mediator involved in the pathogenesis of a number of diseases including inflammatory bowel disease, psoriasis, rheumatoid …
Number of citations: 79 pubs.acs.org
LJ Askonas, JF Kachur, D Villani-Price… - … of Pharmacology and …, 2002 - ASPET
Leukotriene (LT) B 4 is an inflammatory mediator that has been implicated in the pathogenesis of various diseases, including inflammatory bowel disease and psoriasis. As the rate-…
Number of citations: 40 jpet.aspetjournals.org
JF Kachur, LJ Askonas, D Villani-Price… - … of Pharmacology and …, 2002 - ASPET
Leukotriene (LT) A 4 hydrolase is a dual function enzyme that is essential for the conversion of LTA 4 to LTB 4 and also possesses an aminopeptidase activity. SC-57461A (3-[methyl[3-[…
Number of citations: 32 jpet.aspetjournals.org
A LJ - J Pharmacol Exp Ther., 2002 - cir.nii.ac.jp
Pharmacological characterization of SC-57461A (3-[methyl [3-[4-(phenylmethyl) phenoxy] propyl] amino] propanoic acid HCl), a potent and selective inhibitor of leukotriene A_4 …
Number of citations: 2 cir.nii.ac.jp
LV Sonawane, SB Bari - Yao xue xue bao= Acta Pharmaceutica …, 2010 - europepmc.org
The enzyme leukotriene A4 (LTA4) plays an important role as precursor of slow reactive substances as LTC4, LTD4, and LTE4. It is an attractive target for molecular modeling and …
Number of citations: 3 europepmc.org
JZ Haeggstrom - Journal of Biological Chemistry, 2004 - ASBMB
The leukotrienes (LTs) 1 are a family of lipid mediators that play important roles in a variety of allergic and inflammatory reactions (1, 2). These molecules are formed by leukocytes and …
Number of citations: 205 www.jbc.org
W Lu, X Yao, P Ouyang, N Dong, D Wu… - Journal of Medicinal …, 2017 - ACS Publications
Acute lung injury (ALI) and idiopathic pulmonary fibrosis (IPF) are both serious public health problems with high incidence and mortality rate in adults, and with few drugs available for …
Number of citations: 34 pubs.acs.org
S Jansongsaeng, N Srimongkolpithak, J Pengon… - Molecules, 2021 - mdpi.com
The rapid emergence of drug resistance to the current antimalarial agents has led to the urgent need for the discovery of new and effective compounds. In this work, a series of 5-…
Number of citations: 4 www.mdpi.com
A Stsiapanava, U Olsson, M Wan… - Proceedings of the …, 2014 - National Acad Sciences
Leukotriene (LT) A 4 hydrolase/aminopeptidase (LTA4H) is a bifunctional zinc metalloenzyme that catalyzes the committed step in the formation of the proinflammatory mediator LTB 4 . …
Number of citations: 56 www.pnas.org
X Chen, S Wang, N Wu, CS Yang - Current cancer drug targets, 2004 - ingentaconnect.com
Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc enzyme with the activities of epoxide hydrolase and aminopeptidase. As an epoxide hydrolase, LTA4H catalyzes the hydrolysis …
Number of citations: 132 www.ingentaconnect.com

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